molecular formula C15H13N3OS2 B1198538 2-[(3-Cyano-6-cyclopropyl-4-thiophen-2-yl-2-pyridinyl)thio]acetamide

2-[(3-Cyano-6-cyclopropyl-4-thiophen-2-yl-2-pyridinyl)thio]acetamide

Cat. No. B1198538
M. Wt: 315.4 g/mol
InChI Key: ZLJVVAGJGBXEHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-cyano-6-cyclopropyl-4-thiophen-2-yl-2-pyridinyl)thio]acetamide is an aryl sulfide.

Scientific Research Applications

  • Antitumor Applications :

    • A study highlighted the synthesis of heterocyclic compounds derived from a similar compound, 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which demonstrated significant antitumor activities. These compounds showed high inhibitory effects on various human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer (Shams et al., 2010).
  • Antimicrobial Applications :

    • Research on novel antimicrobial acyclic and heterocyclic dyes and their precursors, based on systems including 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, demonstrated significant antibacterial and antifungal activities. These compounds were also applied in dyeing textiles, showing promising results (Shams et al., 2011).
  • Insecticidal Applications :

    • Another study explored the insecticidal potential of novel heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis. The research used 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as a precursor, leading to the development of various compounds with potential insecticidal properties (Fadda et al., 2017).
  • Dyeing and Textile Applications :

    • Further research into the design and synthesis of antimicrobial dyes based on 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide showcased their application in dyeing nylon, acetate, and polyester fabrics. These compounds displayed impressive antimicrobial activities and were also evaluated for their dyeing properties (Shams et al., 2011).

properties

Product Name

2-[(3-Cyano-6-cyclopropyl-4-thiophen-2-yl-2-pyridinyl)thio]acetamide

Molecular Formula

C15H13N3OS2

Molecular Weight

315.4 g/mol

IUPAC Name

2-(3-cyano-6-cyclopropyl-4-thiophen-2-ylpyridin-2-yl)sulfanylacetamide

InChI

InChI=1S/C15H13N3OS2/c16-7-11-10(13-2-1-5-20-13)6-12(9-3-4-9)18-15(11)21-8-14(17)19/h1-2,5-6,9H,3-4,8H2,(H2,17,19)

InChI Key

ZLJVVAGJGBXEHR-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=C(C(=C2)C3=CC=CS3)C#N)SCC(=O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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